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Compound Name:
1,3-Dimethyl-1H-pyrazole-4-

sulfonamide

Cat. No.: B1356517 Get Quote

Introduction
The pyrazole ring is a five-membered heterocyclic scaffold that has garnered significant

attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2][3] This

designation stems from its presence in numerous biologically active compounds and approved

pharmaceuticals, including the anti-inflammatory drug celecoxib and the erectile dysfunction

medication sildenafil.[1][3][4] The metabolic stability and versatile synthetic accessibility of the

pyrazole nucleus make it a cornerstone in modern drug discovery.[3][5]

When combined with a sulfonamide moiety (-SO₂NH₂), another critical pharmacophore known

for its broad spectrum of pharmacological activities since the advent of sulfa drugs, the

resulting pyrazole sulfonamide scaffold presents a strategic approach to developing novel

therapeutic agents.[1][6] This guide provides a comparative analysis of 1,3-Dimethyl-1H-
pyrazole-4-sulfonamide, a key research chemical and synthetic intermediate, against other

pyrazole derivatives with established biological activities.

Overview of 1,3-Dimethyl-1H-pyrazole-4-
sulfonamide
1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS No: 88398-53-2) is primarily utilized as a

versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring

both the stable pyrazole core and a reactive sulfonamide group, allows medicinal chemists to
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generate libraries of novel compounds for screening against various biological targets.[1] While

extensive biological data on the compound itself is limited, its value lies in its role as a

precursor for developing new pyrazole-based therapeutic agents.[1]

Physicochemical Properties
Property Value Reference

CAS Number 88398-53-2 [1][7][8]

Molecular Formula C₅H₉N₃O₂S [7][8]

Molecular Weight 175.21 g/mol [1][8]

InChI Key
FQQRVLUHFKWHRT-

UHFFFAOYSA-N
[1][7]

Primary Role
Research chemical, Synthetic

intermediate
[1][9]

Comparative Analysis with Bioactive Pyrazole
Derivatives
The versatility of the pyrazole scaffold is evident in the diverse pharmacological activities

exhibited by its derivatives. This section compares derivatives of the closely related pyrazole-4-

sulfonamide core with other major classes of pyrazole-based drugs.

Pyrazole-4-Sulfonamide Derivatives: Antiproliferative
Activity
Recent research has focused on synthesizing and evaluating the biological activity of N-

substituted pyrazole-4-sulfonamide derivatives. A 2023 study detailed the synthesis of two

series of compounds based on 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-

pyrazole-4-sulfonamide scaffolds and tested their in vitro antiproliferative activity against the

human U937 lymphoma cell line.[10]
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Compound ID

R Group
(Substitution on
Sulfonamide
Nitrogen)

Scaffold IC₅₀ (µM)

6a 2-Phenylethyl
3,5-dimethyl-1H-

pyrazole
12.33

6b
2-(4-

Methoxyphenyl)ethyl

3,5-dimethyl-1H-

pyrazole
11.21

6c
2-(4-

Chlorophenyl)ethyl

3,5-dimethyl-1H-

pyrazole
10.98

6d

2-(3,4-

Dimethoxyphenyl)ethy

l

3,5-dimethyl-1H-

pyrazole
11.45

7a 2-Phenylethyl
1,3,5-trimethyl-1H-

pyrazole
11.98

7b
2-(4-

Methoxyphenyl)ethyl

1,3,5-trimethyl-1H-

pyrazole
11.12

7c
2-(4-

Chlorophenyl)ethyl

1,3,5-trimethyl-1H-

pyrazole
10.54

7d

2-(3,4-

Dimethoxyphenyl)ethy

l

1,3,5-trimethyl-1H-

pyrazole
11.01

Mitomycin C (Reference Drug) - 9.87

Data sourced from a study on new pyrazole-4-sulfonamide derivatives, which demonstrated

moderate antiproliferative activity.[10] The results indicate that substitutions on the sulfonamide

nitrogen can modulate bioactivity, with the 2-(4-Chlorophenyl)ethyl group (compound 7c)

showing the lowest IC₅₀ value.

Broader Classes of Pyrazole-Based Drugs
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The pyrazole core is a key component in drugs across various therapeutic areas. The

functionalization of the pyrazole ring dictates the compound's biological target and clinical

application.

Class Example Drug
Primary Biological
Target

Therapeutic Area

COX-2 Inhibitors Celecoxib
Cyclooxygenase-2

(COX-2)

Anti-inflammatory,

Analgesic[4][11]

PDE5 Inhibitors Sildenafil

cGMP-specific

phosphodiesterase

type 5 (PDE5)

Erectile Dysfunction,

Pulmonary

Hypertension[2][3]

Kinase Inhibitors Ruxolitinib, Ibrutinib

Janus kinase (JAK),

Bruton's tyrosine

kinase (BTK)

Oncology,

Autoimmune

Diseases[2]

Antipsychotics CDPPB

Metabotropic

glutamate receptor 5

(mGluR5)

Schizophrenia[4][11]

Antimicrobials
Various Anilino

Pyrazoles

Bacterial

Topoisomerases

Infectious Diseases[2]

[4]

This comparison highlights that while the pyrazole-4-sulfonamide scaffold shows potential in

oncology, other pyrazole derivatives have been successfully developed for a wide array of

targets and diseases. The specific substitution pattern on the pyrazole ring is critical for

achieving desired potency and selectivity.

Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

The following protocols are based on the synthesis and evaluation of the pyrazole-4-

sulfonamide derivatives discussed in Table 1.[6][10]

General Synthesis of Pyrazole-4-Sulfonyl Chloride
(Intermediate)
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The primary route to pyrazole-4-sulfonamides involves the sulfonation of the pyrazole ring to

form a sulfonyl chloride intermediate.[1]

Reaction Setup: A solution of the starting pyrazole (e.g., 1,3-dimethyl-1H-pyrazole) in

chloroform is prepared in a flask under a nitrogen atmosphere and cooled to 0 °C.

Sulfonation: Chlorosulfonic acid is added dropwise to the stirred pyrazole solution,

maintaining the temperature at 0 °C.

Heating: After addition, the reaction mixture is heated to 60 °C and stirred for approximately

10 hours.

Thionyl Chloride Addition: Thionyl chloride is added to the mixture at 60 °C over 20 minutes,

and the reaction is stirred for an additional 2 hours.

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).

Workup: Upon completion, the reaction mass is quenched with cold water. The organic layer

is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude

pyrazole-4-sulfonyl chloride, which can be purified by column chromatography.[6]

Synthesis of Final Pyrazole-4-Sulfonamide Derivatives
The sulfonyl chloride intermediate is then reacted with a primary or secondary amine to yield

the final sulfonamide product.[10]

Reaction Setup: The pyrazole-4-sulfonyl chloride intermediate is dissolved in a suitable

solvent such as dichloromethane (DCM).

Amine Addition: The desired amine (e.g., 2-phenylethylamine) and a base like N,N-

Diisopropylethylamine (DIPEA) are added to the solution.

Stirring: The reaction is stirred at room temperature for several hours, with progress

monitored by TLC.

Workup: Once the reaction is complete, the mixture is washed with water. The organic layer

is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under

reduced pressure.
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Purification: The resulting crude product is purified using column chromatography to obtain

the pure N-substituted pyrazole-4-sulfonamide.[10]

In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)
The antiproliferative effects of the synthesized compounds were evaluated using a luminescent

cell viability assay.[10]

Cell Seeding: U937 cells are seeded into 96-well microplates at a density of 1x10⁴ cells per

well in a suitable culture medium.

Compound Treatment: The cells are treated with the synthesized pyrazole derivatives at

various concentrations and incubated for 48 hours.

Reagent Addition: After incubation, the plates are equilibrated to room temperature. CellTiter-

Glo® Reagent is added to each well according to the manufacturer's protocol.

Lysis and Luminescence: The contents are mixed on an orbital shaker for 2 minutes to

induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize

the luminescent signal.

Data Acquisition: Luminescence is recorded using a plate reader.

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from

the dose-response curves using appropriate software (e.g., GraphPad Prism).[10]

Visualized Workflows and Relationships
General Synthesis Workflow for Pyrazole-4-
Sulfonamides
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Final Product:
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Caption: General two-step synthesis route for pyrazole-4-sulfonamides.

Logical Relationship of Pyrazole Derivatives
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Caption: Hierarchical classification of the pyrazole scaffold.
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Caption: Workflow for determining antiproliferative activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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